molecular formula C13H11NO4 B14440851 3-(5-Methyl-2-nitrophenoxy)phenol CAS No. 74683-22-0

3-(5-Methyl-2-nitrophenoxy)phenol

Cat. No.: B14440851
CAS No.: 74683-22-0
M. Wt: 245.23 g/mol
InChI Key: IIDDWEXEJXGKLB-UHFFFAOYSA-N
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Description

3-(5-Methyl-2-nitrophenoxy)phenol is an organic compound that features a phenol group substituted with a 5-methyl-2-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-2-nitrophenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 5-methyl-2-nitrophenol with phenol in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually argon, and heated to around 125°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2-nitrophenoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution can occur on the phenol ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-(5-Methyl-2-aminophenoxy)phenol.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

3-(5-Methyl-2-nitrophenoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2-nitrophenoxy)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect enzyme activity and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methyl-2-nitrophenoxy)phenol is unique due to the presence of both a methyl and a nitro group on the phenoxy ring. This combination of substituents imparts specific reactivity and properties that are not found in the similar compounds listed above.

Properties

CAS No.

74683-22-0

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

3-(5-methyl-2-nitrophenoxy)phenol

InChI

InChI=1S/C13H11NO4/c1-9-5-6-12(14(16)17)13(7-9)18-11-4-2-3-10(15)8-11/h2-8,15H,1H3

InChI Key

IIDDWEXEJXGKLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC(=C2)O

Origin of Product

United States

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